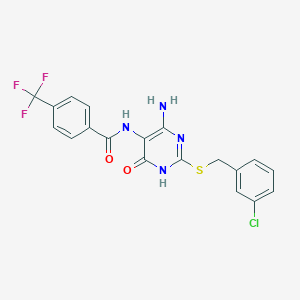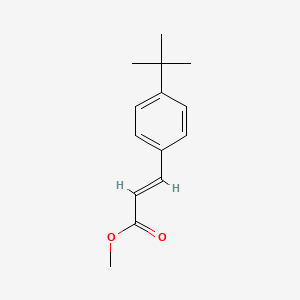
4-tert-Butylcinnamic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-tert-Butylcinnamic acid methyl ester” is a type of ester derived from trans-4-methoxycinnamic acid . It is used in the synthesis of avenanthramide alkaloids . The starting material for its synthesis was trans-4-methoxycinnamic acid and 3,5-dimethoxybenzoic acid methyl ester .
Synthesis Analysis
The synthesis of “4-tert-Butylcinnamic acid methyl ester” involves a direct and sustainable method using flow microreactor systems . This method is efficient, versatile, and sustainable compared to the batch . Another method involves the preparation of ester derivatives of fatty acids for chromatographic analysis . The reaction of carboxylic acids with diazomethane produces methyl esters .Molecular Structure Analysis
The molecular structure of “4-tert-Butylcinnamic acid methyl ester” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “4-tert-Butylcinnamic acid methyl ester” include transesterification of triglycerides in the presence of sodium hydroxide . These reactions use vegetable oils and animal fats as sources of triglycerides for the production of liquid fuels, fatty acid methyl esters (FAME) colloquially known as biodiesel .Aplicaciones Científicas De Investigación
Chemical Transformations
The tert-butyl group in this compound has unique reactivity patterns that are useful in various chemical transformations . The crowded tert-butyl group can elicit characteristic applications, starting from the use of this simple hydrocarbon moiety in chemical transformations .
Biosynthetic and Biodegradation Pathways
The tert-butyl group in this compound has implications in biosynthetic and biodegradation pathways . It’s relevant in nature and can be applied in biocatalytic processes .
Paint Industry
Compounds similar to “methyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate”, such as 4-tert-Butylphenyl glycidyl ether, are used in the paint industry . They serve as organic coatings in paint, boat paint, and building coating materials .
Epoxy Reactive Diluent
4-tert-Butylphenyl glycidyl ether is also used as an epoxy reactive diluent . This application is particularly useful in the production of epoxy resins .
5. Determination of Methyl tert-Butyl Ether (MTBE) and Its Degradation Products A device coupled with headspace solid-phase microextraction (SPME) was successfully applied to the determination of methyl tert-butyl ether (MTBE) and its degradation products . This method could potentially be applied to similar compounds like “methyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate”.
Transesterification Reaction
For the first time, both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction . This could potentially be applied to “methyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate”.
Mecanismo De Acción
Carboxylic acids react with diazomethane to produce methyl esters . Because of the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .
Direcciones Futuras
The future directions for “4-tert-Butylcinnamic acid methyl ester” include its potential use in the green and sustainable production of various chemicals . This includes oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . A special focus is given to the applicability of each method in industry .
Propiedades
IUPAC Name |
methyl (E)-3-(4-tert-butylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-10H,1-4H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOYLQSBUGMXKI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylcinnamic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

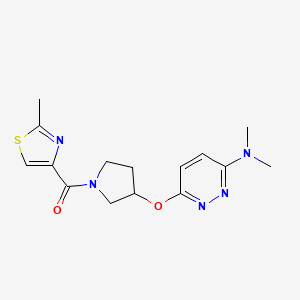
![N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2764397.png)
![[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2764399.png)
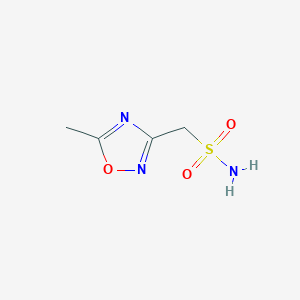
![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one](/img/structure/B2764404.png)

![(4-ethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2764407.png)
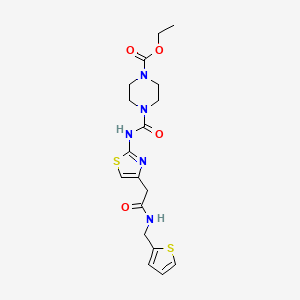
![N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764409.png)
![1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B2764410.png)
![N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide](/img/structure/B2764411.png)
![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)
